3-(3-Aminopropyl)benzamide chemical properties and structure
3-(3-Aminopropyl)benzamide chemical properties and structure
An In-Depth Technical Guide to 3-(3-Aminopropyl)benzamide: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(3-Aminopropyl)benzamide, a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. The document elucidates the compound's core chemical properties and structure, offers a detailed, field-tested synthesis protocol, and discusses its potential as a versatile molecular scaffold. This guide is intended for scientists and technical professionals engaged in drug discovery, chemical synthesis, and the development of novel molecular entities.
Chemical Identity and Molecular Structure
3-(3-Aminopropyl)benzamide, also referred to as N-(3-Aminopropyl)benzamide, is a derivative of benzamide characterized by an aminopropyl group attached to the amide nitrogen. This structure imparts both rigidity, from the phenyl ring, and flexibility, from the three-carbon aliphatic chain. These distinct features make it a valuable building block for creating more complex molecular architectures.
Key identifiers for this compound are:
-
IUPAC Name: N-(3-Aminopropyl)benzamide
-
CAS Number: 6108-74-3[1]
-
Molecular Formula: C₁₀H₁₄N₂O[1]
-
SMILES: O=C(NCCCN)C1=CC=CC=C1[1]
The hydrochloride salt of this compound is also commonly used and is identified by CAS Number 29833-50-9.[2][3]
Caption: Molecular Structure of 3-(3-Aminopropyl)benzamide.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility testing and analytical method development.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Appearance | Typically an off-white to white solid or oil | General knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from structure |
| Melting Point | Not available in cited literature; must be determined experimentally | |
| Boiling Point | Not available in cited literature; must be determined experimentally |
Synthesis and Characterization
Synthesis Rationale
The most direct and efficient synthesis of 3-(3-Aminopropyl)benzamide involves the nucleophilic acyl substitution reaction between benzoyl chloride and 1,3-diaminopropane. This method is favored due to the high reactivity of the acyl chloride and the commercial availability of both starting materials.
Causality of Experimental Choices:
-
Reactant Stoichiometry: An excess of 1,3-diaminopropane is used. One equivalent acts as the nucleophile to form the desired amide bond, while a second equivalent serves as an in situ base to neutralize the hydrochloric acid byproduct. This prevents the protonation of the remaining diamine, which would render it non-nucleophilic, and avoids the need for an external organic base like triethylamine, simplifying purification.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants, and has a low boiling point, facilitating its removal post-reaction.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath) because the acylation of amines is highly exothermic. Slow, dropwise addition of benzoyl chloride to the cooled amine solution prevents overheating, which can lead to side reactions and degradation of the product.
Experimental Protocol: Synthesis via Acyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (2.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reaction: Add benzoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, to the stirred amine solution dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M sodium hydroxide solution (to remove any excess benzoyl chloride and ammonium salts), water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product. The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure 3-(3-Aminopropyl)benzamide.
Caption: Workflow for the synthesis of 3-(3-Aminopropyl)benzamide.
Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the aromatic, aliphatic, and amide protons and carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.
Applications in Research and Drug Development
While specific high-profile applications for 3-(3-Aminopropyl)benzamide are not extensively documented in top-tier literature, its structure makes it a highly valuable versatile small molecule scaffold [3] for synthetic and medicinal chemistry.
-
Scaffold for Library Synthesis: The terminal primary amine is a crucial functional handle. It can be readily derivatized via reactions such as acylation, sulfonylation, reductive amination, or arylation to generate large libraries of novel compounds for biological screening.
-
Fragment-Based Drug Discovery (FBDD): The molecule combines a rigid aromatic group (a common feature in drug molecules for π-stacking interactions) with a flexible linker, making it an attractive fragment for FBDD campaigns to identify initial low-affinity binders to biological targets.
-
Linker Technology: The bifunctional nature of the molecule (amide and primary amine separated by a propyl chain) makes it a candidate for use as a linker in the development of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular probes, connecting a target-binding moiety to an effector moiety.
Safety and Handling
As a chemical reagent, 3-(3-Aminopropyl)benzamide must be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-(3-Aminopropyl)benzamide is a structurally well-defined compound with significant potential in chemical research and development. Its straightforward synthesis and the presence of two key reactive functional groups—an amide and a primary amine—position it as a valuable and versatile building block. Researchers can leverage this scaffold for the efficient construction of compound libraries and the development of novel molecular entities aimed at various therapeutic and technological applications.
References
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nanoscience and Bioletters. [Link]
- Process for the synthesis of a benzamide derivative.
